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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aquateric® enteric coatings with other

common alternatives, supported by experimental data and detailed methodologies based on

United States Pharmacopeia (USP) standards. The focus is on validating gastro-resistance, a

critical performance attribute for delayed-release dosage forms.

Introduction to Enteric Coatings and Aquateric®
Enteric coatings are polymeric barriers applied to oral dosage forms to protect the drug from

the acidic environment of the stomach and/or to protect the stomach from the drug. This

ensures the drug's release in the neutral to alkaline environment of the small intestine.

Aquateric® is a brand of aqueous enteric coating systems. It is available in different grades,

primarily based on either cellulose acetate phthalate (CAP) or, in newer formulations like

Aquateric® N100, on a natural polymer, alginate.[1][2][3] These coatings are designed to

remain intact in the stomach and dissolve at a higher pH in the intestines.[4]

Comparative Performance of Enteric Coatings
The performance of an enteric coating is primarily evaluated by its resistance to gastric fluid

and its dissolution profile in intestinal fluid. The two main classes of polymers used for enteric

coatings are cellulose-based polymers, like cellulose acetate phthalate (CAP) found in
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traditional Aquateric®, and acrylic polymers, such as the polymethacrylates found in the

Eudragit® family.

One study noted that while Eudragit® L 100-55, a polymethacrylate, proved to be a stable

aqueous enteric coating, cellulose acetate phthalate (CAP) coatings, referred to as a water-

based pseudolatex like Aquateric®, were found to be unstable when stored under stress

conditions.[5]

The following table provides an illustrative comparison of the typical performance of these two

classes of enteric coatings when subjected to USP dissolution testing.

Table 1: Illustrative Performance Comparison of Enteric Coatings

Parameter
Aquateric® (Cellulose

Acetate Phthalate-based)

Polymethacrylate-based

Coating (e.g., Eudragit® L

30 D-55)

Polymer Type Cellulose Derivative Acrylic Polymer

Dissolution pH Threshold
Begins to dissolve at pH >

6.0[6]

Begins to dissolve at pH >

5.5[7]

Drug Release in Acid Stage

(0.1 N HCl, 2 hours)
< 10% < 10%

Drug Release in Buffer Stage

(pH 6.8)

15 minutes ~ 30-50% ~ 40-60%

30 minutes > 80% > 85%

45 minutes > 90% > 95%

Stability under Stress

Conditions (High

Temp/Humidity)

Can be prone to instability[5] Generally more stable[5]

Note: The data in this table is illustrative and compiled from typical performance profiles of the

respective polymer types as described in the scientific literature.[5][6][8][9] Actual performance
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will vary based on the specific formulation, coating thickness, and manufacturing process.

Experimental Protocols for Validating Gastro-
Resistance
The United States Pharmacopeia (USP) provides standardized methods for evaluating the

performance of enteric-coated dosage forms. The two primary tests are the Disintegration Test

<701> and the Dissolution Test <711>.

This test determines whether tablets or capsules disintegrate within a prescribed time when

placed in a liquid medium. For enteric-coated dosage forms, the test is a two-stage process.

Experimental Protocol:

Apparatus: A basket-rack assembly as described in USP <701>.[10]

Acid Stage:

Place one tablet in each of the six tubes of the basket.

If the tablet has a soluble external coating, immerse the basket in water at room

temperature for 5 minutes.

Operate the apparatus using simulated gastric fluid (SGF, typically 0.1 M hydrochloric

acid) maintained at 37 ± 2°C as the immersion fluid.[10]

After 1 hour of operation in SGF, lift the basket from the fluid and observe the tablets.[10]

Acceptance Criteria: No evidence of disintegration, cracking, or softening.

Buffer Stage:

If the tablets pass the acid stage, operate the apparatus using simulated intestinal fluid

(SIF, typically a phosphate buffer of pH 6.8) maintained at 37 ± 2°C as the immersion fluid

for the time specified in the monograph.[11]

Lift the basket from the fluid and observe the tablets.
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Acceptance Criteria: All tablets disintegrate completely. If 1 or 2 tablets fail to disintegrate,

repeat the test on 12 additional tablets. Not fewer than 16 of the total 18 tablets tested

must disintegrate completely.[11]

This test measures the amount of active pharmaceutical ingredient (API) released from the

dosage form over time in different media. It is a more quantitative assessment of gastro-

resistance and drug release.[12]

Experimental Protocol:

Apparatus: USP Apparatus 1 (basket) or Apparatus 2 (paddle), as specified in the

monograph.

Acid Stage:

Place the specified volume (typically 750-1000 mL) of 0.1 N hydrochloric acid in the

dissolution vessel.[12]

Equilibrate the medium to 37 ± 0.5°C.

Place one dosage form in each vessel and operate the apparatus for 2 hours.

After 2 hours, withdraw a sample of the medium.

Acceptance Criteria: The amount of drug dissolved in the acid stage should not exceed

10% of the labeled amount, unless otherwise specified in the monograph.

Buffer Stage:

After the acid stage, the pH of the dissolution medium is raised to a level typical of the

small intestine (e.g., pH 6.8) by adding a pre-equilibrated buffer concentrate.[9]

Continue the dissolution test for a specified period (e.g., 45 minutes).

Withdraw samples at predetermined time intervals.

Analyze the samples for drug content using a suitable analytical method (e.g., HPLC).
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Acceptance Criteria: The amount of drug dissolved within the specified time in the buffer

stage must meet the requirements of the individual monograph (typically >80%).

Mandatory Visualizations

USP <701> Disintegration Test

USP <711> Dissolution Test
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Caption: Workflow for USP <701> and <711> tests.
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Caption: Drug release from an enteric-coated tablet.

Conclusion
The validation of gastro-resistance is a critical step in the development of delayed-release oral

dosage forms. Aquateric® coatings, whether based on cellulose acetate phthalate or natural

alginates, are designed to meet the stringent requirements of USP <701> and <711>. While

both cellulose-based and polymethacrylate-based coatings can provide effective enteric

protection, their performance characteristics, particularly stability, may differ. For drug

development professionals, a thorough understanding of these differences and the rigorous
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application of USP methodologies are essential for ensuring product quality and therapeutic

efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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